8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that features both indole and purine moieties. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Purine Moiety: The purine ring can be synthesized through various methods, including the Traube purine synthesis, which involves the cyclization of an appropriate precursor.
Coupling of Indole and Purine Moieties: The final step involves coupling the indole and purine moieties through an amine linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are commonly used.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol.
Purine Derivatives: Compounds such as caffeine and theobromine.
Uniqueness
8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its combined indole and purine moieties, which confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
8-[2-(1H-indol-3-yl)ethylamino]-1,3-dimethyl-7H-purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-22-14-13(15(24)23(2)17(22)25)20-16(21-14)18-8-7-10-9-19-12-6-4-3-5-11(10)12/h3-6,9,19H,7-8H2,1-2H3,(H2,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBIBQIRODHLKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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